4,4'-Diphenylmethane diisocyanate

Description

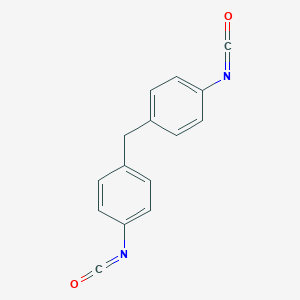

Diphenylmethane-4,4'-diisocyanate is a diisocyanate consisting of diphenylmethane with two isocyanate groups at the 4- and 4'-positions. It has a role as a hapten and an allergen. It derives from a hydride of a diphenylmethane.

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMLOUAZCHDJJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2, Array | |

| Record name | DIPHENYLMETHANE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLENE BISPHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25686-28-6, 6143-90-4, 27290-14-8 | |

| Record name | Benzene, 1,1′-methylenebis[4-isocyanato-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25686-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1′-methylenebis[4-isocyanato-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6143-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1′-methylenebis[4-isocyanato-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27290-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7025180 | |

| Record name | 4,4'-Diphenylmethane diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diphenylmethane-4,4-diisocyanate is a light yellow colored solid. It is not soluble in water. It may be toxic by ingestion, inhalation, or skin absorption. If in a solution it may or may not burn depending on the nature of the material and/or the solvent. It is used to make plastics., Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Liquid, Other Solid, Liquid; Liquid, Other Solid, Liquid, White to light-yellow, odorless flakes. [Note: A liquid above 99 degrees F.]; [NIOSH], Polymeric MDI: Dark amber viscous liquid; Pure 4,4'-MDI: White waxy solid; [CPS&Q: RARs - Final Report] Light to dark yellow liquid with a mild musty odor; mp = 15-20 deg C; [Bayer Material Science MSDS], WHITE-TO-PALE-YELLOW CRYSTALS OR FLAKES., White to light-yellow, odorless flakes., White to light-yellow, odorless flakes. [Note: A liquid above 99 °F.] | |

| Record name | DIPHENYLMETHANE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,1'-methylenebis[4-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-methylenebis[isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-methylenebis[4-isocyanato-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylene bisphenyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methylenediphenyl diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13260 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLENE BISPHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE BISPHENYL ISOCYANATE (MDI; 4,4-DIPHENYLMETHANE DIISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/23 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bisphenyl isocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0413.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

381 to 390 °F at 5 mmHg (NTP, 1992), BP: 196 °C at 5 mm Hg, at 100kPa: 314 °C, 597 °F | |

| Record name | DIPHENYLMETHANE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Methylenediphenyl Diisocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BISPHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE BISPHENYL ISOCYANATE (MDI; 4,4-DIPHENYLMETHANE DIISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/23 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bisphenyl isocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0413.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

425 °F (NTP, 1992), 396 °F (OPEN CUP), 196 °C c.c., 390 °F | |

| Record name | DIPHENYLMETHANE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Methylenediphenyl Diisocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BISPHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE BISPHENYL ISOCYANATE (MDI; 4,4-DIPHENYLMETHANE DIISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/23 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bisphenyl isocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0413.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NTP, 1992), Soluble in acetone, benzene, kerosene, and nitrobenzene, Solubility in water: reaction, 0.2% | |

| Record name | DIPHENYLMETHANE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Methylenediphenyl Diisocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BISPHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methylene bisphenyl isocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0413.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.2 at 68 °F (USCG, 1999) - Denser than water; will sink, Density: 1.197 g/cu cm at 70 °C, Relative density (water = 1): 1.2, 1.23 (Solid at 77 °F) 1.19 (Liquid at 122 °F) | |

| Record name | DIPHENYLMETHANE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Methylenediphenyl Diisocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BISPHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE BISPHENYL ISOCYANATE (MDI; 4,4-DIPHENYLMETHANE DIISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/23 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bisphenyl isocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0413.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 8.6 | |

| Record name | METHYLENE BISPHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5e-06 mmHg at 77 °F (NIOSH, 2023), 0.000005 [mmHg], 0.000004 [mmHg], 5.0X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, 0.000005 mmHg at 77 °F, (77 °F): 0.000005 mmHg | |

| Record name | DIPHENYLMETHANE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylene bisphenyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methylenediphenyl diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13260 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4,4'-Methylenediphenyl Diisocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BISPHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE BISPHENYL ISOCYANATE (MDI; 4,4-DIPHENYLMETHANE DIISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/23 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bisphenyl isocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0413.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Light-yellow, fused solid, Crystals, White to light yellow flakes [Note: A liquid above 99 degrees F] | |

CAS No. |

101-68-8, 26447-40-5, 25686-28-6 | |

| Record name | DIPHENYLMETHANE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphenylmethane diisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Diphenylmethane diisocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylenebis(phenyl isocyanate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026447405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diphenylmethane diisocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-methylenebis[4-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-methylenebis[isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-methylenebis[4-isocyanato-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Diphenylmethane diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenediphenyl diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Methylenediphenyl diisocyanate, oligomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylenediphenyl diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-METHYLENEDIPHENYLDIISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0LO6BBS8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-Methylenediphenyl Diisocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BISPHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE BISPHENYL ISOCYANATE (MDI; 4,4-DIPHENYLMETHANE DIISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/23 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isocyanic acid, methylenedi-p-phenylene ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/NQ8EAB70.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

99 °F (NTP, 1992), 37 °C, 99 °F | |

| Record name | DIPHENYLMETHANE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Methylenediphenyl Diisocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BISPHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE BISPHENYL ISOCYANATE (MDI; 4,4-DIPHENYLMETHANE DIISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/23 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bisphenyl isocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0413.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

4,4'-Diphenylmethane Diisocyanate (MDI): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4,4'-Diphenylmethane diisocyanate, commonly referred to as 4,4'-MDI, is an aromatic diisocyanate of significant industrial importance. It is a primary component in the production of a wide array of polyurethane products, ranging from rigid foams used in insulation to flexible elastomers and high-performance adhesives.[1][2] Its high reactivity, attributed to the two isocyanate (-N=C=O) groups, makes it exceptionally useful for polymerization reactions with polyols.[1] However, this same reactivity is responsible for its considerable health hazards, primarily respiratory sensitization, which can lead to occupational asthma.[3][4] This guide provides an in-depth overview of the chemical and physical properties of 4,4'-MDI, its toxicological profile, relevant experimental protocols, and the molecular mechanisms underlying its biological effects.

Chemical Identification and Properties

4,4'-MDI is the most widely used isomer of methylene diphenyl diisocyanate.[1] The Chemical Abstracts Service (CAS) registry number for 4,4'-MDI is 101-68-8 .[5]

Table 1: Physical and Chemical Properties of 4,4'-MDI

| Property | Value | Reference(s) |

| CAS Number | 101-68-8 | [5] |

| EC Number | 202-966-0 | [5] |

| Molecular Formula | C₁₅H₁₀N₂O₂ | [3][5] |

| Molecular Weight | 250.25 g/mol | [5][6] |

| Appearance | White to light-yellow odorless flakes or crystals.[7] Becomes a liquid above 37.2°C (99°F).[8][9] | [7][8][9] |

| Melting Point | 39-43 °C (102.2-109.4 °F) | [10][11] |

| Boiling Point | >300 °C (>572 °F) | [10][11] |

| Density | 1.18 g/mL at 25 °C | [5] |

| Vapor Pressure | <1 mPa at 20 °C | [10] |

| Flash Point | 208-211 °C (406.4-411.8 °F) | [11] |

| Autoignition Temp. | >600 °C (>1112 °F) | [6] |

| Solubility | Insoluble in water (reacts).[9] Soluble in acetone, benzene, kerosene, and nitrobenzene.[7] | [7][9] |

Toxicological Profile

MDI is a well-documented respiratory sensitizer and irritant.[7] The primary health concern associated with MDI exposure is occupational asthma, which can be triggered in sensitized individuals at extremely low concentrations.[12][13]

Table 2: Summary of Toxicological Data for 4,4'-MDI

| Endpoint | Value / Observation | Species | Reference(s) |

| Acute Oral Toxicity (LD₅₀) | 9,200 mg/kg | Rat | [14] |

| Acute Inhalation Toxicity | High to extreme toxicity observed. | Rat, Mouse | [3] |

| Primary Hazard | Respiratory sensitization leading to occupational asthma. | Human | [3][13] |

| Skin Effects | Irritant; can cause dermatitis and eczema. Dermal contact can induce sensitization. | Human, Rabbit | [3] |

| Eye Effects | Irritant. | Rabbit | [3] |

| Carcinogenicity | Group 3: Not classifiable as to its carcinogenicity to humans (IARC). Group D: Not classifiable as to human carcinogenicity (EPA). | N/A | [3][14] |

| Mutagenicity | Positive in mutagenic testing on Salmonella typhimurium. | Bacteria | [15] |

| Occupational Exposure Limit (ACGIH TLV-TWA) | 0.005 ppm (0.051 mg/m³) | Human | [7] |

Molecular Mechanism of Action

Immune Sensitization Pathway

The prevailing theory for MDI-induced asthma involves a hapten-mediated immune response. MDI is highly reactive and readily forms covalent adducts with endogenous proteins, particularly albumin.[12] This process can occur following either inhalation or skin contact. Dermal exposure is increasingly recognized as a critical route for initial sensitization.[12][16] The MDI-protein adduct is then recognized as a foreign antigen by the immune system, leading to the production of MDI-specific antibodies (IgG and IgE) and priming the individual for a hypersensitivity reaction upon subsequent exposures.[12]

References

- 1. ANALYTICAL METHODS - Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Table 7-2, Analytical Methods for Determining TDI and MDI in Environmental Samples - Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. osha.gov [osha.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. 4,4’-Methylene Diphenyl Diisocyanate Exposure Induces Expression of Alternatively Activated Macrophage-Associated Markers and Chemokines Partially Through Krüppel-Like Factor 4 Mediated Signaling in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. In-vitro and in-vivo respiratory deposition of a developed metered dose inhaler formulation of an anti-migraine drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Formoterol - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Inhaled drug delivery for the targeted treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Immune sensitization to methylene diphenyl diisocyanate (MDI) resulting from skin exposure: albumin as a carrier protein connecting skin exposure to subsequent respiratory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. americanchemistry.com [americanchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. Identification and characterisation of adducts between serum albumin and 4,4'-methylenediphenyl diisocyanate (MDI) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Spectroscopic Fingerprints: An In-depth Technical Guide to the Analysis of 4,4'-MDI Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the analysis and differentiation of methylene diphenyl diisocyanate (MDI) isomers, with a primary focus on 4,4'-MDI and its common isomers, 2,4'-MDI and 2,2'-MDI. Understanding the distinct spectroscopic signatures of these isomers is crucial for quality control, reaction monitoring, and safety assessment in various industrial and pharmaceutical applications. This document details the application of Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy in the qualitative and quantitative analysis of MDI isomers.

Introduction to MDI Isomers

Methylene diphenyl diisocyanate (MDI) is a key aromatic diisocyanate in the production of polyurethanes. Commercial MDI is often a mixture of isomers, primarily 4,4'-MDI, 2,4'-MDI, and to a lesser extent, 2,2'-MDI. The isomeric composition significantly influences the reactivity and the final properties of the resulting polymers. Therefore, precise analytical methods are required to identify and quantify these isomers.

Spectroscopic Analysis of MDI Isomers

Spectroscopic techniques provide the necessary tools to probe the molecular structures of MDI isomers and identify unique "fingerprints" for each.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups and characterizing the overall molecular structure. The most prominent feature in the FTIR spectrum of MDI is the strong absorption band of the isocyanate group (-N=C=O).

Key Spectral Features:

The primary distinguishing features among the MDI isomers in FTIR spectra arise from the substitution pattern on the aromatic rings, which affects the vibrational modes of the C-H and C=C bonds, as well as the -NCO group.

| Vibrational Mode | 4,4'-MDI (cm⁻¹) ** | 2,4'-MDI (cm⁻¹) | 2,2'-MDI (cm⁻¹) ** | Assignment |

| Asymmetric -N=C=O stretch | ~2270 | ~2270 | ~2270 | Isocyanate group |

| Aromatic C=C stretch | ~1600, ~1510 | Multiple bands | Multiple bands | Phenyl ring vibrations |

| Aromatic C-H out-of-plane bending | ~815 | Varies | Varies | Substitution pattern |

| CH₂ scissoring | ~1415 | ~1415 | ~1415 | Methylene bridge |

Note: The exact peak positions can vary slightly depending on the sample state (solid, liquid, or in solution) and the specific instrument.

Qualitative and quantitative differences in the FTIR spectra are specific to the different MDI isomers. For instance, the spectral region between 1700 and 1200 cm⁻¹ can show distinct patterns for each isomer upon interaction with surfaces or other molecules[1].

Experimental Protocol: FTIR-ATR Analysis of MDI Isomers

-

Sample Preparation: Ensure MDI isomers are handled in a dry environment to prevent reaction with moisture. For analysis of pure isomers, the sample can be analyzed directly as a liquid (if melted) or a thin film. If in a solvent, use a dry, infrared-transparent solvent like anhydrous tetrahydrofuran (THF).

-

Instrumentation: A commercial FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a ZnSe or diamond crystal) is suitable.

-

Data Acquisition:

-

Record a background spectrum of the clean, dry ATR crystal.

-

Apply a small amount of the MDI isomer sample onto the ATR crystal.

-

Collect the sample spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.

-

The spectral range of interest is typically 4000-600 cm⁻¹.

-

-

Data Analysis:

-

Perform baseline correction and normalization of the spectra for comparison.

-

Identify the characteristic absorption bands for the -NCO group and the aromatic substitution patterns to differentiate the isomers.

-

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. It is a valuable tool for studying the skeletal vibrations of the MDI molecule.

Key Spectral Features:

| Vibrational Mode | **4,4'-MDI (cm⁻¹) ** | Assignment |

| -N=C=O symmetric stretch | ~1440 | Isocyanate group |

| Phenyl ring breathing | ~1000 | Phenyl ring vibrations |

| C-N stretch | ~1290 | Bond between phenyl ring and isocyanate |

| CH₂ deformation | ~1450 | Methylene bridge |

Note: A detailed vibrational analysis of 4,4'-MDI has been performed, providing a basis for the identification of its characteristic Raman lines[2]. Differences in the Raman spectra of the isomers will be evident in the regions of phenyl ring vibrations due to changes in symmetry.

Experimental Protocol: Raman Analysis of MDI Isomers

-

Sample Preparation: Samples can be analyzed in glass vials or on a microscope slide. Molten MDI or a solution in a non-fluorescent solvent can be used.

-

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 785 nm to minimize fluorescence) is required.

-

Data Acquisition:

-

Focus the laser on the sample.

-

Acquire the Raman spectrum over a suitable range (e.g., 200-3200 cm⁻¹) with an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectra to remove any background fluorescence.

-

Compare the Raman shifts and relative intensities of the peaks to differentiate between the isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. Both ¹H and ¹³C NMR are instrumental in distinguishing MDI isomers.

Key Spectral Features:

The chemical shifts of the aromatic protons and carbons are highly sensitive to the substitution pattern of the isocyanate groups on the phenyl rings.

¹H NMR Chemical Shifts (in CDCl₃, δ ppm)

| Proton | 4,4'-MDI | 2,4'-MDI | 2,2'-MDI |

| Aromatic CH | ~7.1-7.3 (multiplet) | ~7.0-7.4 (complex multiplets) | ~7.0-7.3 (complex multiplets) |

| Methylene CH₂ | ~3.9 | ~4.0 | ~4.1 |

¹³C NMR Chemical Shifts (in CDCl₃, δ ppm)

| Carbon | 4,4'-MDI[3][4] | 2,4'-MDI | 2,2'-MDI |

| Isocyanate C=O | ~124.8 | Varies | Varies |

| Aromatic C-NCO | ~131.7 | Varies | Varies |

| Aromatic CH | ~130.0, ~124.9 | Varies | Varies |

| Methylene CH₂ | ~40.7 | Varies | Varies |

Note: The complexity of the aromatic region in the ¹H NMR spectra of 2,4'-MDI and 2,2'-MDI due to the loss of symmetry is a key differentiating feature from the more symmetric 4,4'-MDI.

Experimental Protocol: NMR Analysis of MDI Isomers

-

Sample Preparation:

-

Dissolve 10-20 mg of the MDI isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is completely dissolved. The use of an internal standard such as tetramethylsilane (TMS) is recommended for accurate chemical shift referencing.

-

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.

-

Data Acquisition:

-

Tune and shim the probe for optimal magnetic field homogeneity.

-

Acquire ¹H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire ¹³C NMR spectra, which may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the ¹H NMR signals to determine the relative ratios of different protons.

-

Assign the peaks based on their chemical shifts and coupling patterns to identify the specific isomer.

-

Logical Workflow for MDI Isomer Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a sample containing MDI isomers.

Caption: Workflow for MDI Isomer Spectroscopic Analysis.

Conclusion

The spectroscopic analysis of 4,4'-MDI and its isomers using FTIR, Raman, and NMR spectroscopy provides a powerful and comprehensive approach for their identification and characterization. Each technique offers unique insights into the molecular structure, and when used in combination, they allow for unambiguous differentiation of the isomers. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals working with these industrially significant compounds. The distinct spectroscopic fingerprints of each isomer are critical for ensuring product quality, understanding reaction mechanisms, and conducting thorough safety assessments.

References

Theoretical Exploration of 4,4'-Diphenylmethane Diisocyanate: A DFT-Based Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical studies of 4,4'-Diphenylmethane diisocyanate (MDI), a key component in the synthesis of polyurethanes, utilizing Density Functional Theory (DFT). The following sections provide a comprehensive overview of its molecular structure, vibrational properties, electronic characteristics, and reactivity, supported by quantitative data, detailed methodologies, and visual workflows.

Molecular Structure and Conformational Analysis

The structural flexibility of 4,4'-MDI, arising from the rotation of its two phenyl rings connected by a methylene bridge, is a critical factor influencing its reactivity and the properties of the resulting polymers. DFT calculations have been instrumental in elucidating the conformational landscape of the MDI molecule, identifying its global and local energy minima.

Theoretical studies, employing methods such as the B3LYP functional with the cc-pVDZ basis set, have optimized the geometry of MDI.[1] The molecule is not planar due to the sp³ hybridization of the central carbon atom in the methylene group. The rotation of the phenyl rings leads to various conformers, with the most stable structures often stabilized by weak intramolecular C-H···π interactions.[2]

Table 1: Selected Optimized Geometrical Parameters of 4,4'-MDI (Theoretical)

| Parameter | Bond/Angle | Calculated Value (B3LYP/cc-pVDZ) |

| Bond Length (Å) | C-N (isocyanate) | 1.175 |

| N=C (isocyanate) | 1.216 | |

| C-O (isocyanate) | 1.171 | |

| C-C (phenyl) | 1.395 - 1.401 | |

| C-H (phenyl) | 1.084 - 1.086 | |

| C-C (phenyl-CH2) | 1.518 | |

| C-H (CH2) | 1.096 | |

| Bond Angle (°) | N=C=O | 173.8 |

| C-N=C | 126.3 | |

| C-C-C (phenyl) | 119.2 - 120.6 | |

| C-CH2-C | 112.4 | |

| Dihedral Angle (°) | C-C-C-C (phenyl ring torsion) | ~0.0 |

| H-C-C-H (phenyl ring planarity) | ~180.0 |

Note: The data presented is a representative compilation from typical DFT calculations. Exact values may vary slightly depending on the specific computational methodology.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups and overall structure of MDI. DFT calculations are a powerful tool for simulating these spectra and aiding in the assignment of vibrational modes.

A comprehensive vibrational analysis of 4,4'-MDI has been performed using the B3LYP/cc-pVDZ level of theory. The calculated vibrational frequencies generally show good agreement with experimental data, with minor deviations attributable to the harmonic approximation used in the calculations and the condensed phase of the experimental measurements.[1]

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Modes of 4,4'-MDI

| Vibrational Mode | Experimental FT-IR[1] | Calculated (B3LYP/cc-pVDZ)[1] | Assignment |

| N=C=O asymmetric stretch | 2278 | 2280 | Isocyanate group vibration |

| C-H aromatic stretch | 3030-3100 | 3050-3150 | Phenyl ring C-H vibrations |

| C=C aromatic stretch | 1600, 1510 | 1605, 1515 | Phenyl ring skeletal vibrations |

| CH₂ symmetric stretch | 2850 | 2855 | Methylene bridge C-H stretch |

| CH₂ scissoring | 1450 | 1455 | Methylene bridge bending |

Electronic Properties and Reactivity

The electronic structure of MDI governs its reactivity, particularly the electrophilic nature of the isocyanate groups. DFT provides valuable descriptors for understanding this reactivity, including Frontier Molecular Orbitals (HOMO and LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the chemical reactivity and kinetic stability of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. A smaller gap suggests higher reactivity.

For 4,4'-MDI, the HOMO is typically localized on the phenyl rings, indicating these are the primary sites for electrophilic attack. The LUMO is predominantly centered on the N=C=O groups, highlighting their electrophilic character and susceptibility to nucleophilic attack.

Table 3: Calculated Electronic Properties of 4,4'-MDI

| Parameter | Description | Typical Calculated Value (eV) |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.5 to 6.5 |

Note: These values are illustrative and can vary based on the level of theory and basis set used.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule and is a useful tool for predicting sites of electrophilic and nucleophilic attack. In the MEP of MDI, the regions around the oxygen and nitrogen atoms of the isocyanate groups are characterized by negative potential (red/yellow), indicating their susceptibility to electrophilic attack. Conversely, the regions around the hydrogen atoms and the carbon atom of the isocyanate group exhibit positive potential (blue), marking them as sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. For MDI, NBO analysis can quantify the hyperconjugative interactions, such as the delocalization of lone pair electrons from the oxygen and nitrogen atoms of the isocyanate group into the antibonding orbitals of the adjacent bonds. This analysis helps in understanding the stability of the molecule and the nature of its intramolecular interactions.

Reaction Mechanism: Urethane Formation

The reaction of MDI with polyols to form polyurethanes is its most significant application. DFT studies have been employed to investigate the mechanism of this nucleophilic addition reaction. A simplified model often involves the reaction of an isocyanate with a small alcohol, such as methanol.

Theoretical studies suggest that the reaction can proceed through a multi-molecular, auto-catalytic mechanism where additional alcohol molecules act as a proton shuttle, lowering the activation energy of the transition state.

Below is a logical workflow for a DFT study of the reaction between MDI and methanol.

Experimental and Computational Protocols

The theoretical data presented in this guide are typically obtained through the following computational methodology:

Software: Gaussian 09 or 16 suite of programs is commonly used for these types of calculations.[3]

Methodology:

-

Geometry Optimization: The molecular structures of reactants, transition states, and products are optimized using a DFT functional, commonly B3LYP, with a suitable basis set such as 6-31G(d,p) or cc-pVDZ.

-

Frequency Calculations: To confirm the nature of the stationary points, frequency calculations are performed at the same level of theory. Minima on the potential energy surface will have all real frequencies, while a transition state will have exactly one imaginary frequency.

-

Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometries to obtain electronic properties such as HOMO-LUMO energies and to generate data for MEP maps and NBO analysis.

-

Transition State and Reaction Pathway: Transition state searches can be performed using methods like QST2 or QST3. The Intrinsic Reaction Coordinate (IRC) method is then used to confirm that the found transition state connects the reactants and products.

The following diagram illustrates the general workflow for a computational chemistry study using DFT.

Conclusion

Density Functional Theory has proven to be an invaluable tool for the theoretical investigation of this compound. It provides detailed insights into the molecule's structural, vibrational, and electronic properties, which are essential for understanding its reactivity and the performance of MDI-based polyurethanes. The computational methodologies and workflows outlined in this guide offer a robust framework for researchers and scientists to further explore the complex chemistry of this industrially significant molecule.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2,2'-Diphenylmethane Diisocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2'-Diphenylmethane diisocyanate (2,2'-MDI), an aromatic diisocyanate of significant interest in polymer chemistry and various industrial applications. This document details the prevalent synthesis methodologies, including the industrial standard phosgenation route and alternative approaches. Furthermore, it outlines extensive characterization protocols essential for the verification of its chemical identity, purity, and physicochemical properties.

Synthesis of 2,2'-Diphenylmethane Diisocyanate

The industrial synthesis of diphenylmethane diisocyanate (MDI) isomers is predominantly a two-step process. The initial step involves the acid-catalyzed condensation of aniline with formaldehyde to produce a mixture of methylene dianiline (MDA) isomers and their corresponding polyamines.[1][2] The subsequent step is the phosgenation of this diamine mixture to yield the corresponding diisocyanates.[1][2] The isomeric composition of the final MDI product is largely determined by the isomeric distribution of the MDA precursor.[1]

A less common, non-phosgene route involves the use of dimethyl carbonate as a carbonyl source.[3]

Experimental Protocol: Two-Step Synthesis of MDI Isomer Mixture

Step 1: Synthesis of Methylene Dianiline (MDA) Isomer Mixture

This procedure is adapted from established industrial practices for producing a mixture of MDA isomers.[4]

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge aniline and water. The typical molar ratio of aniline to formaldehyde is between 2:1 and 5:1.[2]

-

Acidification: While stirring and cooling, add hydrochloric acid as a catalyst. The amount of acid can be varied to influence the isomer distribution.[2]

-

Formaldehyde Addition: Slowly add a 37% aqueous solution of formaldehyde to the reaction mixture, maintaining the temperature between 60-80°C.[4]

-

Reaction and Rearrangement: After the addition is complete, continue stirring at this temperature for a period, then raise the temperature to promote the rearrangement of intermediates to form the final MDA products.[4]

-

Neutralization and Separation: Cool the reaction mixture and neutralize it with a sodium hydroxide solution. The organic phase, containing the MDA isomer mixture, is then separated from the aqueous phase.[5]

-

Purification: The crude MDA is washed with water, and excess aniline is removed by distillation under reduced pressure.[5] The resulting product is a mixture of 2,2'-, 2,4'-, and 4,4'-MDA, along with higher oligomers.

Step 2: Phosgenation of MDA to MDI

This procedure outlines the general steps for the phosgenation of the MDA mixture. This process involves highly toxic phosgene and should be performed with extreme caution in a well-ventilated fume hood with appropriate safety measures.

-

Solvent and Phosgene: In a suitable reactor, dissolve the MDA isomer mixture in an inert solvent such as toluene. Cool the solution.

-

Phosgenation: Introduce a stoichiometric excess of phosgene gas into the stirred MDA solution while maintaining a low temperature.[1] The reaction is exothermic and requires cooling.

-

Reaction Completion: After the initial reaction, the temperature is gradually raised to complete the conversion to the diisocyanate.[1] Hydrogen chloride gas is evolved as a byproduct.

-

Solvent and Excess Phosgene Removal: The excess phosgene and the solvent are removed by distillation, yielding the crude MDI isomer mixture.[5]

Purification of 2,2'-MDI

The separation of 2,2'-MDI from the isomer mixture is typically achieved through fractional distillation under reduced pressure or melt crystallization.[6][7] These techniques exploit the differences in the boiling points and melting points of the MDI isomers. Hybrid processes combining distillation and crystallization can also be employed for efficient separation.[6]

Synthesis Pathway Diagram

Caption: Synthesis pathway of 2,2'-MDI.

Characterization of 2,2'-Diphenylmethane Diisocyanate